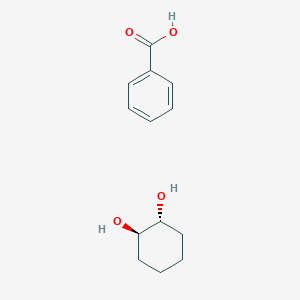
Benzoic acid--(1R,2R)-cyclohexane-1,2-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) is a chemical compound that combines benzoic acid with a chiral cyclohexane-1,2-diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) typically involves the esterification of benzoic acid with (1R,2R)-cyclohexane-1,2-diol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclohexane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Major products from these reactions include:
- Oxidation: Cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
- Reduction: Benzyl alcohol.
- Substitution: Various ethers and esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing biochemical pathways and modulating biological activities. The benzoic acid moiety can interact with proteins and nucleic acids, while the cyclohexane-1,2-diol part can form hydrogen bonds and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid–(1S,2S)-cyclohexane-1,2-diol (1/1): Similar structure but different chiral configuration.
Benzoic acid–(1R,2S)-cyclohexane-1,2-diol (1/1): Different chiral centers leading to different stereochemistry.
Cyclohexane-1,2-diol: Lacks the benzoic acid moiety, resulting in different chemical properties.
Uniqueness
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring precise stereochemical control, such as asymmetric synthesis and chiral recognition processes.
Propiedades
Número CAS |
188241-97-6 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
benzoic acid;(1R,2R)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2/t;5-,6-/m.1/s1 |
Clave InChI |
DJJZDVWAIADFGZ-PZMDUNNRSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



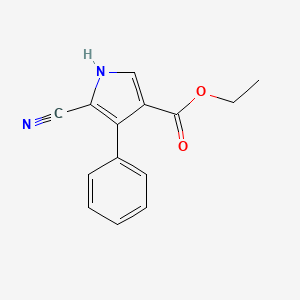

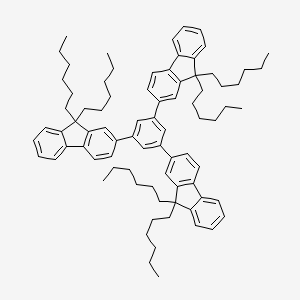
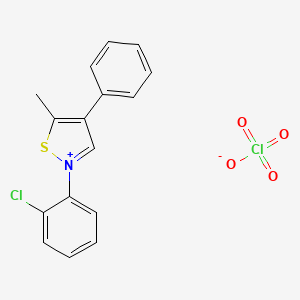
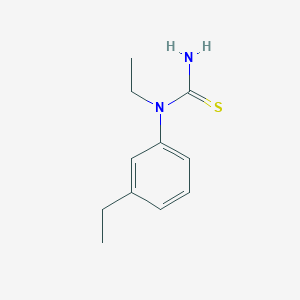

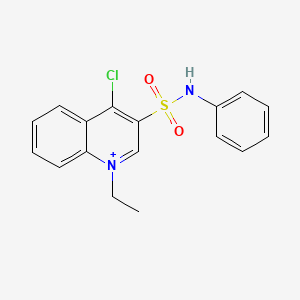
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)
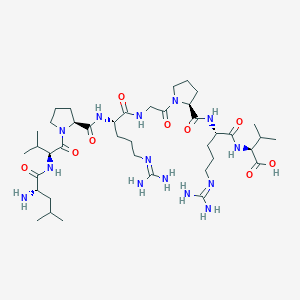
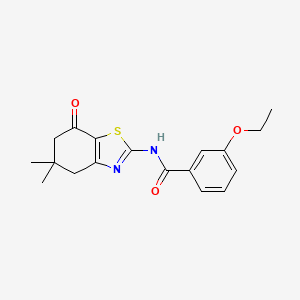
![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
